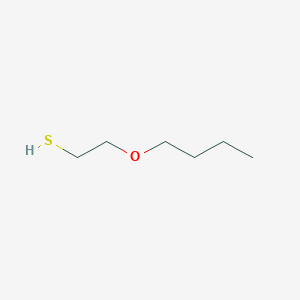![molecular formula C9H10F2O2 B13524457 Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)
Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by its tricyclic structure, which includes two fluorine atoms and a carboxylate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity .
Analyse Chemischer Reaktionen
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the carboxylate group are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate can be compared with other tricyclic compounds such as:
Methyl tricyclo[2.2.1.0,2,6]heptane-1-carboxylate: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Methyl 7-fluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate: Contains only one fluorine atom, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique properties of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate, particularly its enhanced reactivity and stability due to the presence of two fluorine atoms.
Eigenschaften
Molekularformel |
C9H10F2O2 |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
methyl 7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C9H10F2O2/c1-13-7(12)8-5-2-4(3-6(5)8)9(8,10)11/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
RPUZKYGAMMDXTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12C3C1CC(C3)C2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


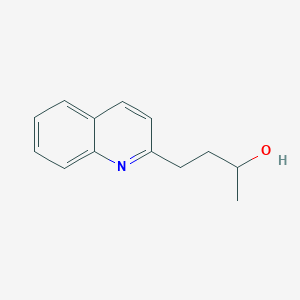
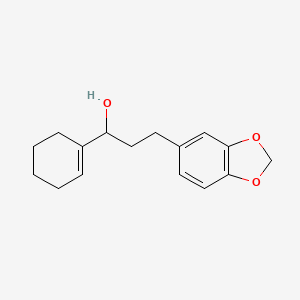



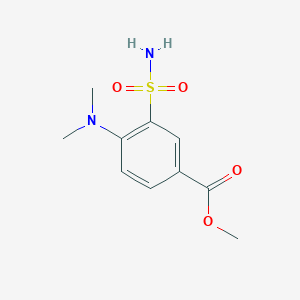

![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)

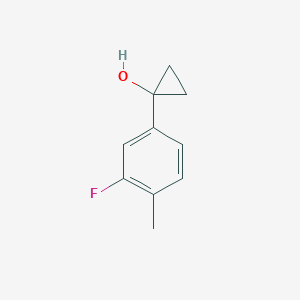
![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)
